MB-07811 - 852948-13-1

MB-07811

Catalog Number: EVT-273647
CAS Number: 852948-13-1
Molecular Formula: C28H32ClO5P
Molecular Weight: 515.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MB07811 is the first of a novel class of product candidates discovered by Metabasis designed to lower serum cholesterol and triglycerides. MB07811, a small molecule that is administered orally, has been extensively studied preclinically and is currently undergoing clinical testing. MB07811 combines a novel thyroid hormone receptor agonist with the Company's novel HepDirect liver targeting prodrug technology. The combination of selectivity for the beta form of the receptor, liver targeting and other structural characteristics that limit extra-hepatic activity is designed to provide significant efficacy while avoiding side effects associated with activation of thyroid hormone receptors outside the liver.
VK-2809 is under investigation in clinical trial NCT02927184 (Safety and Tolerability of VK2809 in Patients With Primary Hypercholesterolemia and Non-Alcoholic Fatty Liver Disease).
Source and Classification

MB-07811 is classified as a thyroid hormone receptor beta agonist. It is synthesized as a prodrug that converts into its active form, MB-07344, primarily within the liver. This selective activation mechanism allows it to exert significant metabolic effects while reducing the risk of adverse reactions in other tissues, particularly the heart .

Synthesis Analysis

Methods and Technical Details

The synthesis of MB-07811 involves several key steps:

  1. Selection of Precursors: Appropriate starting materials are chosen based on their ability to introduce functional groups necessary for receptor binding.
  2. Chemical Modifications: These precursors undergo various chemical reactions to achieve the desired structural configuration that optimally binds to the thyroid hormone receptor beta.
  3. Purification: The final product is purified to achieve a high degree of purity (>98%) which is crucial for biological testing and application .

The synthesis process is detailed in specific chemical literature, which outlines the transformation pathways leading to MB-07811 and its conversion to MB-07344 .

Molecular Structure Analysis

Structure and Data

The molecular structure of MB-07811 can be described by its chemical formula, which includes several functional groups that facilitate its interaction with thyroid hormone receptors. The compound's structure is characterized by:

  • A cyclic propanyl group
  • A chlorophenyl moiety
  • Specific substituents that enhance liver targeting

The structural data indicates that MB-07811 is designed to optimize binding affinity to the thyroid hormone receptor beta while minimizing interactions with other receptors .

Chemical Reactions Analysis

Reactions and Technical Details

MB-07811 undergoes metabolic conversion primarily in the liver, where it is transformed into MB-07344. This conversion involves enzymatic reactions facilitated by cytochrome P450 enzymes, particularly CYP3A. Key details include:

  • Conversion Rate: The intrinsic clearance of MB-07811 was measured at approximately 145 µl·min⁻¹·mg⁻¹.
  • Inhibition Studies: The conversion was significantly inhibited by clotrimazole, indicating the role of CYP3A in this metabolic pathway .

The pharmacokinetics of both MB-07811 and its active metabolite have been extensively studied, showcasing differences in clearance rates and bioavailability depending on the route of administration (intravenous vs. oral) .

Mechanism of Action

Process and Data

The mechanism by which MB-07811 exerts its effects involves binding to the thyroid hormone receptor beta, leading to transcriptional activation of genes involved in lipid metabolism. Key aspects include:

  • Liver-Specific Activation: By selectively activating TRβ in the liver, MB-07811 enhances mitochondrial β-oxidation and promotes lipid metabolism.
  • Effects on Thyroid Hormone Levels: The compound has been shown to reduce serum thyroxine levels significantly while promoting conversion from thyroxine to triiodothyronine, further enhancing its metabolic effects .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

MB-07811 exhibits several noteworthy physical and chemical properties:

  • Molecular Weight: Approximately 352.87 g/mol
  • Solubility: The compound displays good solubility in organic solvents, which aids in its formulation for pharmacological use.
  • Stability: As a prodrug, MB-07811 is stable outside hepatic tissues but is readily converted within the liver, ensuring targeted delivery .

These properties are critical for its development as a therapeutic agent.

Applications

Scientific Uses

MB-07811 has been investigated for various scientific applications:

  1. Treatment of Non-Alcoholic Fatty Liver Disease: Its ability to selectively target liver metabolism makes it a promising candidate for treating this condition.
  2. Metabolic Disorders: Research indicates potential benefits in managing obesity-related metabolic disorders due to its lipid-lowering effects.
  3. Thyroid Hormone Replacement Therapy: By selectively activating thyroid hormone receptors without systemic side effects, it may serve as an alternative to traditional therapies .
Rationale for Liver-Targeted Thyroid Hormone Receptor Agonists

Historical Challenges in Thyroid Hormone-Based Therapies

The therapeutic application of thyroid hormones (THs) for metabolic disorders has been historically constrained by a fundamental pharmacological challenge: the pleiotropic nature of thyroid hormone action across multiple organ systems. Naturally occurring thyroid hormones, primarily thyroxine (T4) and triiodothyronine (T3), exert widespread physiological effects by binding to nuclear thyroid hormone receptors (THRs) present in virtually all tissues. Early attempts to harness the potent cholesterol-lowering and metabolic effects of thyroid hormones encountered dose-limiting systemic toxicities, particularly affecting the cardiovascular system and bone metabolism. Administration of T3 or thyroid extract resulted in adverse effects including tachycardia, arrhythmias, increased cardiac workload, and reduced bone mineral density due to excessive stimulation of THRs in these tissues [1] [7].

The hypothalamic-pituitary-thyroid axis further complicated therapeutic interventions. Exogenous thyroid hormone administration suppressed thyroid-stimulating hormone (TSH) secretion through negative feedback, creating an endocrine imbalance that counteracted potential benefits. These limitations were starkly evident in clinical observations where effective lipid-lowering doses of thyroid hormones consistently produced thyrotoxic manifestations in extrahepatic tissues, rendering systemic thyroid hormone therapy clinically unacceptable for chronic conditions like hypercholesterolemia or fatty liver disease [4] [7]. This therapeutic impasse necessitated a fundamental shift toward developing agents that could selectively deliver thyromimetic activity to specific tissues while sparing others.

Tissue-Specific TR Isoform Expression and Functional Implications

The discovery of distinct thyroid hormone receptor isoforms provided the molecular foundation for targeted therapeutic approaches. Mammals express two primary THR genes (THRA and THRB), which generate several functionally significant isoforms through alternative splicing and promoter usage. Crucially, these isoforms exhibit differential tissue distribution and perform specialized physiological functions:

Table 1: Thyroid Hormone Receptor Isoforms and Tissue Distribution

Receptor IsoformPrimary Tissue DistributionKey Physiological Functions
TRα1Heart, skeletal muscle, bone, central nervous system, gastrointestinal tractRegulates heart rate, cardiac contractility, skeletal development, intestinal function, thermogenesis
TRβ1Liver, kidney, skeletal muscle, cochleaMediates hepatic lipid and cholesterol metabolism, modulates basal metabolic rate
TRβ2Hypothalamus, pituitary gland, retina, cochleaCritical for negative feedback regulation of TSH secretion, auditory development

The hepatic predominance of TRβ1 (approximately 70-80% of hepatic THRs) presented a compelling therapeutic opportunity. TRβ1 activation in the liver drives the expression of genes involved in low-density lipoprotein (LDL) receptor upregulation, cholesterol catabolism into bile acids, and fatty acid β-oxidation. Crucially, many undesirable extrahepatic effects of thyroid hormones, particularly cardiovascular effects (tachycardia, increased myocardial oxygen consumption) are mediated primarily by TRα1 activation [1] [4] [7]. Furthermore, thyrotroph cells in the anterior pituitary express predominantly TRβ2, which mediates the negative feedback suppression of TSH secretion by thyroid hormones. This isoform-specific distribution created a biological rationale for developing TRβ-selective agonists that could potentially activate beneficial hepatic metabolic pathways while minimizing cardiac and pituitary effects [4] [6].

Limitations of TRβ-Selective Agonists in Systemic Applications

Early-generation TRβ-selective agonists demonstrated improved safety profiles compared to endogenous thyroid hormones but still faced significant limitations in systemic applications. While these compounds exhibited reduced affinity for TRα1, their distribution was not confined to the liver. Extrahepatic tissues expressing TRβ isoforms, such as the pituitary gland, could still be activated, leading to dose-dependent TSH suppression when systemic exposure was sufficient. This suppression disrupted normal thyroid axis physiology and raised concerns about potential long-term consequences of subclinical hyperthyroidism [4] [5].

Cardiac effects, though reduced compared to non-selective thyromimetics, remained problematic. Although TRβ1 is expressed in cardiac tissue, early TRβ-preferential agonists still produced mild but significant increases in heart rate and cardiac hypertrophy at higher doses required for robust hepatic effects. Furthermore, stimulation of TRβ in bone tissue raised theoretical concerns about potential effects on bone metabolism, although these were less pronounced than with non-selective agents [4].

The fundamental limitation was that receptor selectivity alone could not fully overcome the challenge of extrahepatic exposure. Systemic circulation inevitably delivered these agonists to all tissues expressing TRβ isoforms. This necessitated a complementary strategy: combining TRβ-selectivity with hepatic tissue targeting to achieve high intrahepatic drug concentrations while minimizing systemic exposure. This dual approach forms the scientific basis for compounds like MB-07811 (also known as VK-2809), designed as an orally active HepDirect prodrug of the active metabolite MB07344 [2] [3] [5].

MB-07811 represents a liver-targeted prodrug strategy specifically engineered to overcome the limitations of systemic TRβ agonists. The prodrug is efficiently absorbed after oral administration but remains largely inert until undergoing selective activation in hepatocytes. This activation depends on a unique cytochrome P450-mediated cleavage mechanism that is highly enriched in liver tissue. Consequently, the active thyromimetic metabolite MB07344 achieves significantly higher concentrations within the liver compared to the systemic circulation. This compartmentalization aims to maximize activation of hepatic TRβ receptors while minimizing engagement of TRβ and TRα receptors in extrahepatic tissues [3] [4] [5].

Preclinical studies validated this approach. In diet-induced obese rodent models, MB-07811 administration (0.3-30 mg/kg orally once daily for 14 days) produced significant reductions in plasma cholesterol and triglycerides and, importantly, decreased hepatic steatosis without the cardiac hypertrophy or pituitary TSH suppression observed with equieffective doses of T3 [3] [4]. Mechanistic studies revealed that MB-07811 stimulated hepatic mitochondrial fatty acid oxidation and upregulated associated gene expression, effectively clearing accumulated liver fat. Crucially, unlike systemic thyromimetics, MB-07811 did not induce adipocyte lipolysis in vitro or significantly increase plasma free fatty acid flux in vivo – a key advantage as elevated free fatty acid flux can counteract hepatic fat clearance by providing more substrate for hepatic triglyceride synthesis [4].

Table 2: Preclinical Efficacy Profile of MB-07811 in Rodent Models of Metabolic Disease

ParameterEffect of MB-07811Comparison to T3Reference
Plasma CholesterolMarked reductionComparable efficacy [4]
Plasma TriglyceridesSignificant reduction (~40% at highest doses)Comparable efficacy [3] [4]
Hepatic Triglyceride ContentMarked reductionSuperior efficacy due to lack of counteracting FFA flux [4]
Plasma Free Fatty Acids (FFA)ReducedT3 increased FFA flux from adipose tissue [4]
Heart WeightNo increaseT3 caused significant cardiac hypertrophy [4]
Pituitary TSHβ ExpressionNo suppressionT3 significantly suppressed TSHβ [4]
Hepatic Gene ExpressionInduced fatty acid oxidation genesSimilar induction profile [4]

The development of MB-07811 thus represents a convergence of two key pharmacological principles: exploiting TRβ isoform selectivity and achieving hepatoselective drug delivery. This dual strategy aims to uncouple the beneficial hepatic metabolic effects of thyroid hormone receptor activation from the adverse consequences of systemic thyromimetic activity. By addressing the limitations of both non-selective thyroid hormones and earlier systemic TRβ-selective agonists, liver-targeted agents like MB-07811 offer a promising therapeutic approach for metabolic disorders involving hepatic lipid and cholesterol dysregulation, particularly metabolic dysfunction-associated steatotic liver disease (MASLD) and atherogenic dyslipidemia [4] [5] [6].

Properties

CAS Number

852948-13-1

Product Name

MB-07811

IUPAC Name

4-[[4-[[(2R,4S)-4-(3-chlorophenyl)-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl]methoxy]-2,6-dimethylphenyl]methyl]-2-propan-2-ylphenol

Molecular Formula

C28H32ClO5P

Molecular Weight

515.0 g/mol

InChI

InChI=1S/C28H32ClO5P/c1-18(2)25-14-21(8-9-27(25)30)15-26-19(3)12-24(13-20(26)4)32-17-35(31)33-11-10-28(34-35)22-6-5-7-23(29)16-22/h5-9,12-14,16,18,28,30H,10-11,15,17H2,1-4H3/t28-,35+/m0/s1

InChI Key

LGGPZDRLTDGYSQ-JADSYQMUSA-N

SMILES

CC1=CC(=CC(=C1CC2=CC(=C(C=C2)O)C(C)C)C)OCP3(=O)OCCC(O3)C4=CC(=CC=C4)Cl

Solubility

Soluble in DMSO

Synonyms

2-((3,5-dimethyl-4-(4'-hydroxy-3'-isopropylbenzyl)phenoxy)methyl)-4-(3-chlorophenyl)-2-oxido(1,3,2)dioxaphosphonane
MB 07811
MB-07811
MB07811

Canonical SMILES

CC1=CC(=CC(=C1CC2=CC(=C(C=C2)O)C(C)C)C)OCP3(=O)OCCC(O3)C4=CC(=CC=C4)Cl

Isomeric SMILES

CC1=CC(=CC(=C1CC2=CC(=C(C=C2)O)C(C)C)C)OC[P@@]3(=O)OCC[C@H](O3)C4=CC(=CC=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.